2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride
Description
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 2-(2-prop-2-enylphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c1-2-6-15-7-3-4-9-17(15)25-14-18(22)24-12-11-21-19(23)16-8-5-10-20-13-16;/h2-5,7-10,13H,1,6,11-12,14H2,(H,21,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMFZUBMIVHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form the corresponding amide. This intermediate is then reacted with 2-allylphenol in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA, KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyridinylcarbonylamino Derivatives
Picamilon (Monosodium 4-((3-pyridinylcarbonyl)amino)butanoate)
- Structural Differences: Picamilon replaces the ethyl-phenoxyacetate backbone with a butanoate chain and lacks the allylphenoxy group.
- Functional Implications : The carboxylate (sodium salt) in Picamilon improves water solubility, favoring rapid absorption, whereas the target compound’s ethyl ester and hydrochloride salt balance lipophilicity and solubility .
Centrophenoxine ((p-Chlorophenoxy)acetic acid 2-(dimethylamino)ethyl ester hydrochloride)
- Structural Differences: Centrophenoxine substitutes the pyridinylcarbonylamino group with a dimethylaminoethyl ester and features a chlorophenoxy group instead of allylphenoxy.
Ester-Containing Compounds with Aromatic Substituents
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate Hydrochloride
- Structural Differences: This compound lacks the pyridinylcarbonylamino group and instead incorporates a fluorophenylmethylamino moiety.
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride
- Structural Differences: Features a chloropyridine ring directly bonded to the aminoacetate backbone, omitting the phenoxyacetate and allyl groups.
- Functional Implications: The chloro-substituted pyridine may enhance halogen bonding interactions, differing from the target compound’s allylphenoxy-mediated hydrophobic interactions .
Allyl-Containing Esters
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate Hydrochloride
- Structural Differences: Incorporates an Fmoc-protected aminoethyl group instead of the pyridinylcarbonylamino group.
- The Fmoc group in this analog aids in synthetic peptide chemistry, unlike the target compound’s pyridine-based pharmacophore .
Hydrochloride Salts and Physicochemical Properties
TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride)
- Structural Differences: A dihydrochloride salt with a quinoline core instead of pyridine.
- Functional Implications: The dual hydrochloride groups enhance solubility, similar to the target compound, but the indenoquinoline structure confers topoisomerase inhibition, highlighting how core heterocycles dictate biological targets .
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate Hydrochloride
Lipophilicity and Pharmacokinetic Considerations
- Lipophilicity Trends: Target Compound: The allylphenoxy and ethyl ester groups likely confer moderate log P values, balancing membrane permeability and solubility. 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkylcarbamates: These analogs () exhibit log k values (HPLC-derived lipophilicity) ranging from 2.1–3.8, suggesting that substituting chlorine or allyl groups significantly impacts partitioning behavior .
Structural and Functional Comparison Table
Biological Activity
2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly those related to inflammation and cancer.
Antitumor Activity
Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, a study highlighted that similar compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Effects
Research has also indicated that 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride possesses antimicrobial activity against various bacterial strains. This property is crucial in developing new antibiotics amidst rising antibiotic resistance .
Case Studies
- Antitumor Efficacy : In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the inhibition of cell cycle progression at the G1 phase .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Research Findings Summary Table
Q & A
Q. How can researchers optimize the synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols, intermediate selection, and purification techniques. For example:
- Stepwise synthesis : Use intermediates like ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride (CAS 131911-15-4) to ensure regioselectivity .
- Reaction conditions : Control temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) can achieve >95% purity, as demonstrated in similar acetamide derivatives .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is critical:
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What intermediates are critical for synthesizing this compound, and how are they validated?
- Methodological Answer : Key intermediates include:
Q. What protocols ensure accurate quantification of this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs):
- Extraction : Solid-phase extraction (C18 cartridges) with recovery rates >85% .
- Calibration curves : Linear range of 1–1000 ng/mL, R² ≥ 0.99 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies via:
- Orthogonal assays : Compare receptor binding (e.g., radioligand assays) with functional cellular responses (e.g., cAMP modulation) .
- Dose-response studies : Test across 4–6 log units to identify non-linear effects .
- Environmental controls : Standardize cell culture conditions (e.g., pH 7.4, 5% CO₂) to reduce variability .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer : Combine:
Q. What methodologies assess the environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow Project INCHEMBIOL protocols:
- Abiotic degradation : Expose to UV light (λ = 300 nm) and analyze photoproducts via GC-MS .
- Biotic degradation : Use soil microcosms with LC-MS quantification of metabolites (e.g., pyridine derivatives) .
- Bioaccumulation : Measure log P values (octanol-water partition coefficients) to predict ecological risks .
Q. How can researchers elucidate the compound’s mechanism of action in modulating receptor activity?
- Methodological Answer : Employ:
- Radiolabeled ligands : Synthesize tritiated analogs for competitive binding assays (Kd and Bmax calculations) .
- Calcium imaging : Monitor intracellular Ca²⁺ flux in HEK293 cells expressing target receptors .
- Knockout models : Use CRISPR-Cas9 to delete receptor subunits and assess functional redundancy .
Q. What experimental designs are optimal for high-throughput screening (HTS) of derivatives?
- Methodological Answer :
Implement: - Library design : Focus on substituent variations (e.g., allyl → propargyl) using parallel synthesis .
- Automation : Use 384-well plates with robotic liquid handling for IC₅₀ determination .
- Data analysis : Apply Z-factor metrics (Z’ > 0.5) to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
